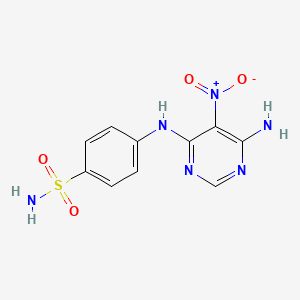

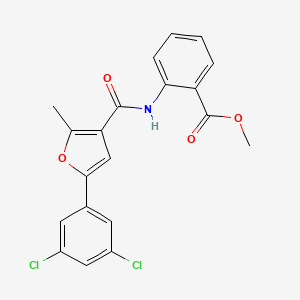

4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” is a benzenesulfonamide derivative . Benzenesulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . This compound is part of a class of molecules that have been studied for their anticancer and antimicrobial properties, particularly through the inhibition of carbonic anhydrase IX .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, involves a series of chemical reactions . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative when treated with ammonium thiocyanate in ethanol .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string:NC1=NC=NC(NC2=CC=C(C=C2)S(N)(=O)=O)=C1 .

Scientific Research Applications

Cyclin-Dependent Kinase 2 Inhibitors

Compounds structurally related to "4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide" have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. For instance, derivatives of 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines have shown excellent potency as CDK2 inhibitors. These findings provide valuable insights into structure-activity relationships (SARs) and the potential for developing targeted therapies for diseases characterized by abnormal cell cycle progression (Marchetti et al., 2007).

Anticancer Activity

Novel indenopyridine derivatives, including those with a benzenesulfonamide moiety, have exhibited potent in vitro anticancer activity against breast cancer cell lines. These compounds highlight the therapeutic potential of benzenesulfonamide derivatives in cancer treatment, offering a foundation for further exploration and development of new anticancer agents (Ghorab & Al-Said, 2012).

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including solid-phase synthesis. These applications demonstrate the versatility and utility of benzenesulfonamide compounds in facilitating efficient and diverse chemical synthesis processes (Fülöpová & Soural, 2015).

Carbonic Anhydrase Inhibition

Ureido-substituted benzenesulfonamides have shown potent inhibitory activity against carbonic anhydrase IX, a target of interest for anticancer and diuretic drugs. This activity underscores the role of benzenesulfonamide derivatives in developing inhibitors for specific isoforms of carbonic anhydrase, with potential applications in treating various diseases (Pacchiano et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .

Mode of Action

It’s common for such compounds to inhibit the activity of their target proteins, thereby affecting the cell cycle and potentially preventing the proliferation of cells .

Biochemical Pathways

Given its target, it’s likely that it impacts the pathways related to the cell cycle and cell division .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining how much of it reaches the target site to exert its effects .

Result of Action

Given its target, it’s likely that it affects cell division and proliferation .

Future Directions

The future directions for the research and development of “4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties, as well as their potential applications in other therapeutic areas . Additionally, more studies could be conducted to better understand their mechanisms of action and to optimize their synthesis processes .

Properties

IUPAC Name |

4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H3,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFLHQVFLUGUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2863782.png)

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2863783.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2863786.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2863792.png)

![1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863794.png)

![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2863795.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2863796.png)

![(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2863801.png)

![3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2863803.png)